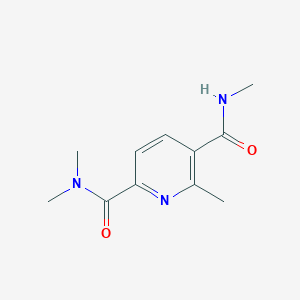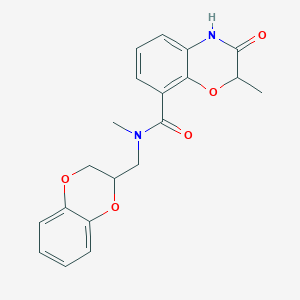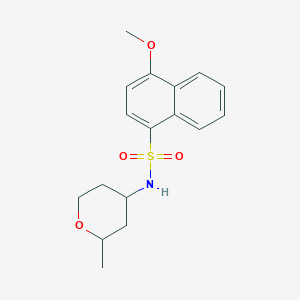
2-N,2-N,5-N,6-tetramethylpyridine-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N,2-N,5-N,6-tetramethylpyridine-2,5-dicarboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with tetramethyl groups and dicarboxamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,2-N,5-N,6-tetramethylpyridine-2,5-dicarboxamide typically involves the reaction of pyridine derivatives with methylating agents and amide-forming reagents
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation and amidation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-N,2-N,5-N,6-tetramethylpyridine-2,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or pyridine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oxidized pyridine derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted pyridine or amide derivatives.
Scientific Research Applications
2-N,2-N,5-N,6-tetramethylpyridine-2,5-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-N,2-N,5-N,6-tetramethylpyridine-2,5-dicarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar steric properties but different functional groups.
2,2,6,6-Tetramethylpiperidone: Another related compound with a ketone functionality instead of amide groups.
Uniqueness
2-N,2-N,5-N,6-tetramethylpyridine-2,5-dicarboxamide is unique due to its combination of tetramethyl substitution and dicarboxamide functionalities, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-N,2-N,5-N,6-tetramethylpyridine-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-7-8(10(15)12-2)5-6-9(13-7)11(16)14(3)4/h5-6H,1-4H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOWCTDMXNSXDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N(C)C)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]-2-propan-2-yl-1H-pyrrole-3-carboxamide](/img/structure/B7057683.png)
![5-[(5-Tert-butyltetrazol-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7057690.png)
![4-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine](/img/structure/B7057691.png)

![1-[[1-(1,3-Benzodioxol-4-ylmethyl)pyrrolidin-3-yl]methyl]piperidine](/img/structure/B7057700.png)
![1-(1,2-Dimethylimidazol-4-yl)sulfonyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine](/img/structure/B7057707.png)
![3-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B7057721.png)

![6-[5-(furan-2-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]-3,3-dimethyl-1H-indol-2-one](/img/structure/B7057724.png)
![N'-(1-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazole-3-carbonyl)morpholine-3-carbohydrazide](/img/structure/B7057732.png)
![N-[2-(cyclopropylamino)ethyl]-2,3,5,6-tetrafluorobenzenesulfonamide;hydrochloride](/img/structure/B7057742.png)
![1-[4-[2-(3-methoxyphenyl)acetyl]piperazine-1-carbonyl]-N-methylcyclopropane-1-carboxamide](/img/structure/B7057748.png)
![N-[(3-fluoro-5-methoxyphenyl)methyl]ethanesulfonamide](/img/structure/B7057782.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-iodo-6-methylpyridin-2-amine](/img/structure/B7057797.png)
